3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid is a complex organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound in significant quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(allyloxy)-4-oxobutanoic acid: An aspartic acid derivative with similar protective groups.
(9H-Fluoren-9-yl)methoxy]carbonyl D-Lys(2-Cl-Z)-OH: Another compound with the fluorenylmethyloxycarbonyl group, used in peptide synthesis.
Uniqueness
What sets 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where precise control over chemical reactions is required .
Properties
Molecular Formula |
C23H23F3N2O5 |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(4,4,4-trifluorobutan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C23H23F3N2O5/c1-13(11-23(24,25)26)27-21(31)19(10-20(29)30)28-22(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,27,31)(H,28,32)(H,29,30) |
InChI Key |
FVANFWXWLBWOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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